molecular formula C12H15N3 B151618 (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine CAS No. 930111-11-8

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B151618
CAS No.: 930111-11-8
M. Wt: 201.27 g/mol
InChI Key: PARNNKGLJSIUFI-UHFFFAOYSA-N
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Description

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a phenyl ring which is further connected to a methanamine group

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of advanced materials, such as polymers and dyes.

Future Directions

The future directions for the study of “(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicine, technology, and agriculture . Additionally, more research could be conducted to fully understand their synthesis methods, molecular structure, and chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under acidic or basic conditions.

    Attachment of the methanamine group: The phenylpyrazole intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the methanamine group to a methyl group or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of methyl derivatives.

    Substitution: Various substituted phenylpyrazole derivatives.

Comparison with Similar Compounds

  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanol
  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)acetic acid
  • (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)amine

Uniqueness:

  • The presence of the methanamine group distinguishes (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine from its analogs, potentially offering unique reactivity and biological activity.
  • The specific substitution pattern on the pyrazole ring can influence the compound’s electronic properties and steric interactions, making it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARNNKGLJSIUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586300
Record name 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-11-8
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930111-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine
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